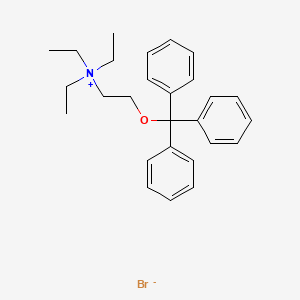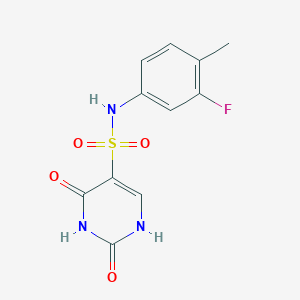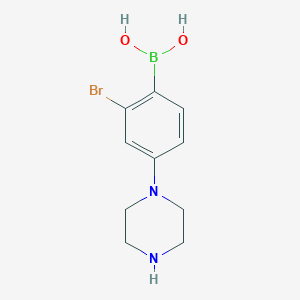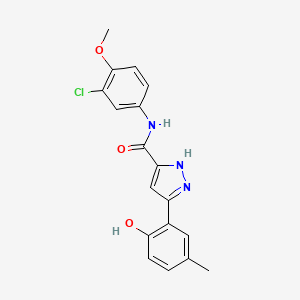
(2-(Triphenylmethoxy)ethyl)triethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide (1:1) is a quaternary ammonium compound It is characterized by the presence of a bromide ion and a complex organic cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide typically involves the reaction of triphenylmethanol with triethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A brominating agent such as hydrobromic acid or phosphorus tribromide is used to facilitate the formation of the bromide salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under certain conditions, the compound can hydrolyze to form triphenylmethanol and triethylamine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using hydroxide ions would yield triphenylmethanol and triethylamine.
Hydrolysis: The major products are triphenylmethanol and triethylamine.
Applications De Recherche Scientifique
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their function. The molecular targets include membrane lipids and protein active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanaminium, N,N,N-triethyl-2-hydroxy-, bromide
- N,N,N-Triethyl-2-[4-(2-methyl-2-propanyl)phenoxy]ethanaminium bromide
- Ethanaminium,2-bromo-N,N,N-triethyl-, bromide
Uniqueness
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide is unique due to its triphenylmethoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other quaternary ammonium compounds that may lack such a complex organic moiety.
Propriétés
Numéro CAS |
101710-70-7 |
|---|---|
Formule moléculaire |
C27H34BrNO |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
triethyl(2-trityloxyethyl)azanium;bromide |
InChI |
InChI=1S/C27H34NO.BrH/c1-4-28(5-2,6-3)22-23-29-27(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26;/h7-21H,4-6,22-23H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JYQWOQHGKJDRMV-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate](/img/structure/B14092989.png)

![ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14092997.png)
![4-(3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14093005.png)
![1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene](/img/structure/B14093013.png)
![1-(3-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093021.png)
![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione](/img/structure/B14093027.png)


![2-(3-Ethoxypropyl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093044.png)
![8-amino-7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14093061.png)
![2-(4-Fluorobenzyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093076.png)


